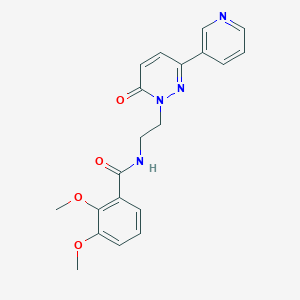

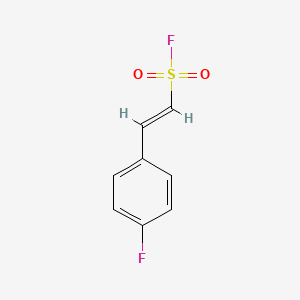

![molecular formula C22H25N3O3S B2601736 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034238-46-3](/img/structure/B2601736.png)

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide, commonly known as BTA-EG6, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTA-EG6 is a small molecule inhibitor that targets the protein-protein interaction between Bcl-2 and Bak, which is involved in the regulation of apoptosis.

Aplicaciones Científicas De Investigación

Alternative Products in Chemical Reactions :

- In the study of alternative products in chemical reactions, derivatives of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide were obtained through one-pot cyclocondensation processes involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone (Krauze, Vilums, Sīle, & Duburs, 2007).

Antimicrobial and Anticandidal Activities :

- The compound's derivatives exhibited antimicrobial activities against pathogenic bacteria and Candida species. These derivatives were more effective against fungi than bacteria, with significant anticandidal activity observed, particularly against C. utilis (Mokhtari & Pourabdollah, 2013).

Synthesis and Evaluation for Antimicrobial Activity :

- A series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide compounds were synthesized and evaluated for antimicrobial activity. These compounds showed good to moderate activity against selected bacterial and fungal strains (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Photophysical Properties Study :

- The photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals were investigated. The study revealed distinct hydrogen bond associations and assemblies based on the substituents in the benzothiazole moiety (Balijapalli et al., 2017).

COX-2 Inhibitors Synthesis and Evaluation :

- Synthesis and evaluation of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were conducted to explore their potential as COX-2 inhibitors. These compounds showed promising anti-inflammatory activity and were screened for toxicity and ulcerogenic potential (Raghavendra, Jyothsna, Rao, & Subrahmanyam, 2012).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors :

- Investigations into various 6,5-heterocycles were conducted to improve the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. This included examining analogues of N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide (Stec et al., 2011).

Synthesis and Antitumor Activity :

- Novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor activities. Certain compounds showed potent antiproliferative activity against human cancer cell lines, with one compound inducing cell apoptosis and causing G1-phase arrest in the cell division cycle (Wu et al., 2017).

Propiedades

IUPAC Name |

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-27-18-7-3-4-8-19(18)28-15-21(26)23-14-16-10-12-25(13-11-16)22-24-17-6-2-5-9-20(17)29-22/h2-9,16H,10-15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGZXKZXXQAAOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

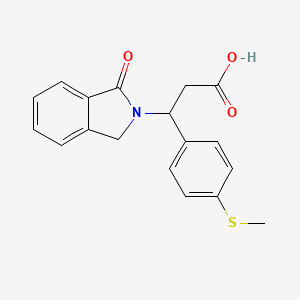

![3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-[2-(propan-2-yl)phenyl]urea](/img/structure/B2601656.png)

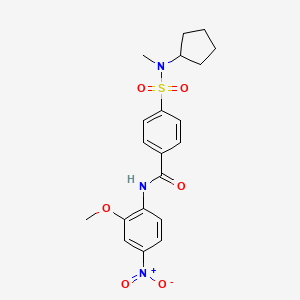

![4-{[(2H-indazol-7-yl)amino]methyl}phenol](/img/structure/B2601658.png)

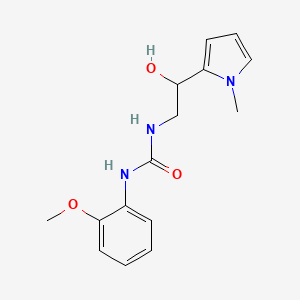

![1-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2601662.png)

![6-Azaspiro[3.5]nonan-2-ol](/img/structure/B2601663.png)

![5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2601670.png)

![Methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2601672.png)